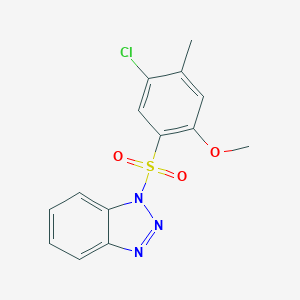
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazole ring substituted with a 2-ethyl group and a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the imidazole derivative in the presence of a base like triethylamine.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl moiety to the sulfonyl group, often using Suzuki–Miyaura coupling reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with similar compounds like:
1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring, which can affect its chemical reactivity and biological activity.
1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
352444-74-7 |
|---|---|
Molekularformel |
C13H16N2O4S |
Molekulargewicht |
296.34g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H16N2O4S/c1-4-13-14-7-8-15(13)20(16,17)12-9-10(18-2)5-6-11(12)19-3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
IMSLDUZXRQTEII-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Löslichkeit |
32.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(4-Ethoxynaphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B345154.png)
![[4-(4-Ethoxybenzenesulfonylamino)phenoxy]acetic acid](/img/structure/B345157.png)
![(4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B345158.png)
amine](/img/structure/B345159.png)
amine](/img/structure/B345162.png)



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)




![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
